molecular formula C22H14Br3N3O6 B11543792 2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

2,4-dibromo-6-[(Z)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11543792
M. Wt: 656.1 g/mol
InChI Key: YHHNJUBJRAYGTO-RAWMCFOBSA-N
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Description

2,4-DIBROMO-6-[(Z)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by its brominated phenyl and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(Z)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, starting with the bromination of phenol derivatives. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(Z)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of bromine atoms can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

2,4-DIBROMO-6-[(Z)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(Z)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound’s brominated phenyl groups can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitrophenoxy and acetamido groups may also play a role in its biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(Z)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its combination of brominated phenyl, nitrophenoxy, and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H14Br3N3O6

Molecular Weight

656.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H14Br3N3O6/c23-15-5-3-4-13(8-15)22(30)34-21-14(9-16(24)10-17(21)25)11-26-27-20(29)12-33-19-7-2-1-6-18(19)28(31)32/h1-11H,12H2,(H,27,29)/b26-11-

InChI Key

YHHNJUBJRAYGTO-RAWMCFOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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